Fumaric acid monoethyl ester,calcium salt
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Overview
Description
Fumaric acid monoethyl ester, calcium salt: is a chemical compound with the molecular formula C12H14CaO8 and a molecular weight of 326.31 g/mol . It is a derivative of fumaric acid, an organic compound that is widely used in various industrial and pharmaceutical applications. The calcium salt form of fumaric acid monoethyl ester is known for its stability and unique properties, making it valuable in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumaric acid monoethyl ester, calcium salt can be synthesized through the esterification of fumaric acid with ethanol in the presence of a catalyst. Common catalysts include acids or acidic ion-exchange resins . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of fumaric acid monoethyl ester, calcium salt involves large-scale esterification reactions. The process may include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Fumaric acid monoethyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Fumaric acid monoethyl ester, calcium salt is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various complex molecules .
Biology: In biological research, the compound is studied for its effects on cellular processes. It has been shown to inhibit thymidine incorporation into DNA by cultured human lymphocytes .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of psoriasis. It inhibits the proliferation of human keratinocytes and evokes transient increases in intracellular free calcium concentration .
Industry: In industrial applications, fumaric acid monoethyl ester, calcium salt is used in the production of biodegradable polymers and as a crosslinking agent in the preparation of hydrogels .
Mechanism of Action
The mechanism of action of fumaric acid monoethyl ester, calcium salt involves its interaction with cellular pathways. It is known to modulate the immune response by shifting the balance from a Th1 to a Th2 pattern of immune response . This immunomodulatory effect is beneficial in conditions like psoriasis. Additionally, the compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress .
Comparison with Similar Compounds
Dimethyl fumarate (DMF): Another ester derivative of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate (MEF): Similar to fumaric acid monoethyl ester, calcium salt, but without the calcium ion.
Uniqueness: Fumaric acid monoethyl ester, calcium salt is unique due to its calcium ion, which enhances its stability and bioavailability compared to other fumaric acid esters. This makes it particularly useful in pharmaceutical formulations and industrial applications .
Properties
Molecular Formula |
C12H14CaO8 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
calcium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; |
InChI Key |
WOONQYHBMBCNDD-SYWGCQIGSA-L |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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